Tetracyanoethylene

Description

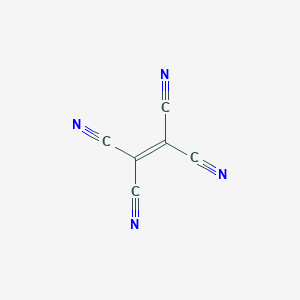

Structure

3D Structure

Properties

IUPAC Name |

ethene-1,1,2,2-tetracarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6N4/c7-1-5(2-8)6(3-9)4-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDYACGHTUPAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C(C#N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6N4 | |

| Record name | tetracyanoethylene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetracyanoethylene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26678-76-2 | |

| Record name | 1,1,2,2-Ethenetetracarbonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26678-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7049425 | |

| Record name | Tetracyanoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Tetracyanoethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

670-54-2 | |

| Record name | Tetracyanoethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracyanoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRACYANOETHYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,2,2-Ethenetetracarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetracyanoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenetetracarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACYANOETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C592309ECU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Significance in Electron Acceptor Chemistry

The journey of tetracyanoethylene began in the mid-20th century, a period of burgeoning interest in novel organic materials with unique electronic properties. Its synthesis was first reported by DuPont researchers in 1957. acs.org The initial preparation involved the bromination of malononitrile (B47326) followed by dehalogenation with copper. wikipedia.orggoogle.comorgsyn.org This discovery was a landmark in the field of cyanocarbons, a class of organic compounds where all hydrogen atoms are replaced by cyano groups. tandfonline.com

The significance of TCNE lies in its exceptional ability to act as a strong π-acceptor. wikipedia.org The four electron-withdrawing cyano groups, conjugated with the central carbon-carbon double bond, create a molecule with a high electron affinity. wikipedia.orgpublish.csiro.au This inherent electronic structure makes TCNE an excellent candidate for forming charge-transfer (CT) complexes with a wide array of electron-donating molecules. aip.orgoup.comacs.org These complexes, formed through the partial transfer of an electron from a donor to the acceptor, exhibit characteristic and often intense colors, providing a visual and spectroscopic handle to study these fundamental interactions.

The study of TCNE's charge-transfer complexes has been instrumental in advancing our understanding of donor-acceptor interactions. nih.govresearchgate.netacs.org These investigations have provided valuable insights into the electronic structure of molecules, the energetics of complex formation, and the nature of intermolecular forces. aip.org The stability and properties of these complexes can be fine-tuned by varying the electron donor, offering a versatile platform for systematic studies. oup.com

Advanced Spectroscopic Characterization of Tetracyanoethylene Systems

UV-Visible Absorption Spectroscopy of Charge-Transfer Complexes

UV-Visible absorption spectroscopy is a primary tool for the investigation of charge-transfer complexes involving TCNE. The formation of these complexes gives rise to new absorption bands in the visible region of the electromagnetic spectrum, which are not present in the spectra of the individual donor or acceptor molecules. aip.org

The interaction between an electron donor and TCNE as an electron acceptor can lead to the formation of a charge-transfer complex. This complex exists in a ground state and an excited state. The absorption of light of a specific energy allows for the promotion of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This electronic transition is responsible for the characteristic broad, Gaussian-like CT absorption bands observed in the UV-Vis spectra. aip.org

The energy of the CT band is directly related to the ionization potential of the electron donor and the electron affinity of the acceptor. For a given acceptor like TCNE, a lower ionization potential of the donor results in a lower energy (longer wavelength) CT absorption band.

For instance, in the case of the charge-transfer complex formed between 1-chloronaphthalene (B1664548) (1ClN) and TCNE in a dichloromethane (B109758) (DCM) solution, two distinct CT absorption bands are observed with maxima at 537 nm and 408 nm. nih.gov These bands correspond to electronic transitions from two different π orbitals of the 1ClN donor to the LUMO of TCNE. nih.gov Theoretical calculations have confirmed the CT character of these transitions, showing a significant increase in the dipole moment upon excitation. nih.gov

The formation of CT complexes is often the initial step in further chemical reactions, such as the tricyanovinylation of aromatic amines by TCNE. researchgate.net

Table 1: UV-Vis Absorption Maxima of TCNE Charge-Transfer Complexes with Various Donors

| Electron Donor | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| 1-Chloronaphthalene | Dichloromethane | 537, 408 nih.gov |

| Pyrrole | Not Specified | Visible CT band observed aip.org |

| Hexamethylbenzene | Various polar solvents | Characterized unige.ch |

| Pentamethylbenzene | Various polar solvents | Characterized unige.ch |

| Isodurene | Various polar solvents | Characterized unige.ch |

The polarity of the solvent can significantly influence the properties of charge-transfer complexes. Generally, an increase in solvent polarity leads to a stabilization of the more polar excited state relative to the ground state. This results in a red-shift (bathochromic shift) of the CT absorption band. researchgate.netaip.org

For example, studies on TCNE complexes with methylated benzenes have shown that the stabilization of the excited state increases with solvent polarity. researchgate.net Similarly, in the case of a chiral Pt(II) complex and the 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) radical anion, the formation of charge-transfer adducts was observed in water, a highly polar solvent, while dissociation occurred in the less polar methanol. rsc.org This demonstrates the crucial role of the solvent in modulating charge-transfer interactions. rsc.org

The effect of the solvent is not limited to absorption. The emission properties of CT complexes, if they fluoresce, are also sensitive to the solvent environment. For the anthracene-TCNE complex, theoretical calculations suggest that solvent effects can lead to a zero energy gap between the first excited state and the ground state, promoting a non-radiative decay pathway. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Species

EPR spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, such as the TCNE radical anion (TCNE•−), which possesses an unpaired electron. aip.orgresearchgate.net

The TCNE molecule readily accepts an electron to form the stable TCNE•− radical anion. aip.org This can be achieved through chemical reduction, for example, using metals, or via a complete electron transfer within a charge-transfer complex, which can be enhanced by photoirradiation. aip.orgnih.gov

The EPR spectrum of the TCNE•− radical is a characteristic signature of its presence. aip.org The g-factor of the radical, which is a measure of its magnetic moment, provides information about its electronic environment. For organic radicals like TCNE•−, the g-value is typically close to that of a free electron (approximately 2.0023). Studies on TCNE•− have reported g-values around 2.0025 to 2.0032. bibliotekanauki.pl

EPR can also be used to study the kinetics of reactions involving TCNE•−, such as spin exchange with other paramagnetic species. tandfonline.com

The EPR spectrum of the TCNE•− radical often exhibits a complex pattern of lines known as superhyperfine structure. This structure arises from the interaction of the unpaired electron with the magnetic nuclei of the atoms within the radical. In the case of TCNE•−, the unpaired electron interacts with the four equivalent nitrogen nuclei (¹⁴N, nuclear spin I = 1). researchgate.net

This interaction splits the EPR signal into a nine-line pattern with a characteristic intensity ratio of 1:4:10:16:19:16:10:4:1. researchgate.net The spacing between these lines is the superhyperfine coupling constant (A), which is a measure of the strength of the interaction. The analysis of this superhyperfine structure provides valuable information about the distribution of the unpaired electron's spin density within the radical. researchgate.netnih.govdntb.gov.ua

In some cases, further splitting of the superhyperfine lines can be observed, indicating secondary interactions of the TCNE•− radical with surrounding molecules, such as solvent molecules or counter-ions. aip.org This can provide insights into the immediate environment of the radical anion. The resolution and interpretation of superhyperfine structure can be enhanced by performing EPR at different microwave frequencies. marquette.edunih.gov

Table 2: EPR Spectroscopic Data for the TCNE Radical Anion

| Parameter | Value | Significance |

|---|---|---|

| g-factor | ~2.0025 - 2.0032 bibliotekanauki.pl | Identifies the radical as an organic species. |

| Superhyperfine Splitting Pattern | Nine main lines researchgate.net | Confirms interaction with four equivalent ¹⁴N nuclei. |

| ¹⁴N Superhyperfine Coupling Constant (A) | ~1.6 G researchgate.net | Quantifies the spin density on the nitrogen atoms. |

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Infrared and Raman spectroscopy are complementary vibrational spectroscopy techniques that are invaluable for the structural elucidation of molecules like TCNE. cyberleninka.rujchps.com For a molecule with a center of symmetry, such as TCNE, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. jchps.com

The vibrational spectrum of TCNE is characterized by several key modes. The C≡N stretching vibrations are particularly informative. In neutral TCNE, these appear at specific frequencies in the IR and Raman spectra. Upon formation of the TCNE•− radical anion, the C≡N stretching frequencies shift to lower values, which is indicative of the weakening of these bonds due to the presence of the additional electron in an antibonding orbital. researchgate.net The appearance of new bands in the 2210–2140 cm⁻¹ region can confirm the transfer of electron density to TCNE. researchgate.net

Raman spectroscopy has been particularly useful in studying the dimeric dianion [TCNE]₂²⁻. The observation of low-energy symmetric intradimer breathing modes in the Raman spectrum has provided evidence for the presence of a long, two-electron/four-center C-C bond between the two TCNE units. researchgate.net

The combination of IR and Raman data allows for a comprehensive understanding of the molecular structure and bonding in TCNE and its derivatives, including changes that occur upon charge transfer or dimerization. researchgate.net

Vibrational Absorption Bands and Structural Assignment

The vibrational spectra of tetracyanoethylene are highly informative for its structural characterization. The frequencies of the nitrile (ν(C≡N)) and central carbon-carbon double bond (ν(C=C)) stretching modes are particularly sensitive to the molecule's electronic state and coordination environment. researchgate.netnih.gov The number of ν(C≡N) absorption bands and their frequencies can provide direct insight into the specific form and charge on the TCNE fragment. researchgate.net

In neutral, ground-state TCNE, the symmetric C=C stretching mode is observed in the Raman spectrum at approximately 1569 cm⁻¹. oup.com The analysis of vibrational frequencies in relation to the π-bond order offers a powerful tool for structural analysis in various electronic states. oup.com For instance, when TCNE accepts electrons to form its radical anion ([TCNE]⁻) or dianion ([TCNE]²⁻), the frequencies of these characteristic bands shift significantly. The formation of the radical anion is typically associated with ν(C≡N) bands in the 2140–2210 cm⁻¹ range, while the dianion exhibits intense absorptions at lower frequencies, between 2070–2104 cm⁻¹. researchgate.net

In charge-transfer complexes, such as with 1-chloronaphthalene, the vibrational signatures of the TCNE fragment in the excited state can be identified. nih.gov The nature of the counterion and its proximity to the TCNE radical anion can also induce structural modifications, leading to notable shifts in the C=C stretching frequency. nih.govacs.org These spectroscopic markers are crucial for assigning the structure and formal charge of TCNE in its various compounds and complexes. nih.gov

Table 1: Characteristic Vibrational Frequencies for TCNE Species This table provides an interactive summary of typical vibrational frequency ranges for different forms of this compound.

| TCNE Species | ν(C=C) stretch (cm⁻¹) | ν(C≡N) stretch (cm⁻¹) | Reference |

| Neutral (TCNE) | ~1569 | 35000-43000 cm⁻¹ (electronic absorption) | oup.com |

| Radical Anion ([TCNE]⁻) | Red-shifted | 2140 - 2210 | researchgate.net |

| Dianion ([TCNE]²⁻) | Further red-shifted | 2070 - 2104 | researchgate.net |

Raman Scattering Studies of Polymorphs under High Pressure

This compound is known to exist in two principal polymorphs at ambient conditions: a cubic and a monoclinic form. aip.org High-pressure Raman scattering studies have been instrumental in exploring the structural stability and phase transitions of these polymorphs. researchgate.net

For the cubic polymorph , the Raman spectrum evolves under increasing pressure, with the structure remaining stable up to approximately 8 GPa. researchgate.net Beyond this pressure, the sample begins to lose transparency, becoming opaque above 14 GPa, which is indicative of polymerization. researchgate.net

The monoclinic polymorph exhibits different behavior. Qualitative changes in its Raman spectrum are observed above 3.6 GPa, suggesting a subtle and reversible phase transition. researchgate.net At pressures exceeding 7 GPa, the spectrum indicates the onset of polymerization, similar to the cubic form. researchgate.net The pressure-cycled sample shows broad spectral features characteristic of an amorphous phase, suggesting random cross-linking of TCNE molecules during the pressure release cycle. researchgate.net

Detailed studies under both non-hydrostatic and quasi-hydrostatic conditions reveal specific shifts in Raman modes. aip.org In general, most Raman active modes shift to higher frequencies with increasing pressure. aip.org However, the νb(C–C≡N) mode at ~680 cm⁻¹ is an exception. aip.org A notable feature is the splitting of the rock and wag C–C≡N deformation modes (around 260 cm⁻¹) at approximately 3 GPa. aip.org These pressure-dependent spectral changes provide clear evidence for phase transitions and pressure-induced polymerization. aip.org

Table 2: Pressure-Dependent Raman Mode Behavior of this compound This interactive table summarizes the observed changes in the Raman spectra of TCNE polymorphs under high pressure.

| Polymorph | Pressure Range | Observation | Reference |

| Cubic | Up to ~8 GPa | Stable | researchgate.net |

| Cubic | > 14 GPa | Becomes opaque, polymerization | researchgate.net |

| Monoclinic | > 3.6 GPa | Subtle, reversible phase transition | researchgate.net |

| Monoclinic | > 7 GPa | Polymerization indicated | researchgate.net |

| Both | ~2-3 GPa | Splitting of C–C≡N deformation modes | aip.org |

Electronic Energy-Loss Spectroscopy (EELS) for Electronic Structure Probing

Electronic Energy-Loss Spectroscopy (EELS) is a powerful technique for investigating the electronic structure of materials, and it has been applied to study vanadium this compound (V[TCNE]x), a molecule-based ferrimagnetic semiconductor. aip.orgresearchgate.net These studies correlate EELS data with density functional theory (DFT) calculations to elucidate the material's electronic and atomic structure. aip.orgaip.org

Low-loss EELS measurements on V[TCNE]x films have successfully determined the material's bandgap and revealed its excited-state structure. aip.orgresearchgate.net The results show excellent quantitative agreement with DFT models. researchgate.net These measurements have provided direct experimental evidence for the electronic structure that drives the long-range magnetic ordering in these films. aip.orgresearchgate.net

Core-loss EELS confirms the composition and bonding environment within the material. aip.org Specifically, it has verified the presence of octahedrally coordinated V²⁺ atoms. aip.orgresearchgate.net Furthermore, EELS has been used to study degradation pathways. Upon oxidation, changes in the C 1s-π* peak in the EELS spectrum indicate that the central C=C double bond of the TCNE ligand is the primary site of attack. aip.orgresearchgate.net

Cyclic Voltammetry in Electron Transfer Investigations

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the electron transfer properties of this compound. As a strong electron acceptor, TCNE's electrochemical behavior is central to its role in charge-transfer complexes and functional materials. researchgate.netresearchgate.net

CV studies show that TCNE undergoes reversible electron uptake. nih.gov Investigations of TCNE in acetonitrile (B52724) solution reveal two distinct, reversible one-electron reduction events, corresponding to the formation of the radical anion ([TCNE]⁻) and subsequently the dianion ([TCNE]²⁻). rsc.org The well-resolved and reversible nature of these redox events in the cyclic voltammograms of TCNE and its complexes, for example with anthracenes, allows for the direct determination of standard oxidation potentials and the study of electron-transfer energetics. cdnsciencepub.com

The technique has also been employed to study charge transfer between TCNE and other materials, such as graphene. researchgate.net When TCNE is adsorbed onto graphene, CV curves, along with other characterization methods, confirm the transfer of electrons from the graphene sheet to the TCNE molecule. researchgate.net The electrochemical behavior of reaction products between TCNE and other organic molecules, like thiosemicarbazones, has also been successfully characterized using cyclic voltammetry. electrochemsci.org The Randles-Sevcik equation can be applied to CV data at various scan rates to calculate key parameters like the diffusion coefficient for the TCNE species in solution. rsc.org

Reaction Mechanisms and Kinetics Involving Tetracyanoethylene

Charge-Transfer Complex Formation as a Precursor to Reaction

The initial step in many reactions involving tetracyanoethylene, particularly with electron-donating molecules, is the formation of a charge-transfer (CT) complex. researchgate.net These complexes arise from the interaction between the electron-acceptor (TCNE) and an electron-donor, such as an aromatic amine or methylated benzene (B151609). researchgate.netcdnsciencepub.com This association is a crucial precursor, influencing the subsequent chemical transformations. The formation of these π-type complexes is often rapid and precedes slower steps like tricyanovinylation. researchgate.net In many instances, the reaction begins with the formation of the CT complex, which then transforms into intermediate σ-complexes or neutral adducts before yielding the final products. oup.com

Stoichiometry and Stability Constants of TCNE Complexes

Investigations into TCNE complexes have consistently shown a 1:1 stoichiometry between the electron donor and TCNE under many experimental conditions. researchgate.net The stability of these complexes is quantified by the formation constant (K), also known as the stability or association constant. These constants are typically determined using spectroscopic methods, such as UV-vis spectroscopy. nih.gov For example, the stability constants for TCNE complexes with a series of methyl-substituted benzenes have been evaluated in carbon tetrachloride. The stability of the complex generally increases with the number of methyl groups on the benzene ring, which corresponds to a lower ionization potential of the donor molecule. cdnsciencepub.com Similarly, studies with heterocyclic thioamides as π-donors have also been conducted to determine their stability constants with TCNE in various solvents. nih.gov

Below is a table of representative stability constants for TCNE complexes.

Stability Constants (K) for 1:1 TCNE Complexes with Methylated Benzenes in CCl₄ at 25°C

| Donor Molecule | K (l/mol) |

|---|---|

| Benzene | 0.97 |

| Toluene | 1.83 |

| o-Xylene | 4.10 |

| Mesitylene | 8.19 |

| Durene | 15.5 |

| Pentamethylbenzene | 31.1 |

| Hexamethylbenzene | 63.6 |

Thermodynamic Parameters of Complex Formation

The formation of TCNE charge-transfer complexes is an equilibrium process characterized by specific thermodynamic parameters: the enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°). These values provide insight into the spontaneity and energetic favorability of complex formation. They are typically determined by measuring the stability constant at various temperatures and applying the van't Hoff equation. cdnsciencepub.com

For the TCNE complexes with methylated benzenes in carbon tetrachloride, the enthalpy of formation becomes more exothermic (more negative) as the number of methyl substituents increases, indicating stronger binding. The entropy of formation is consistently negative, as expected for a process that involves the association of two molecules into one, leading to a more ordered state. cdnsciencepub.com

The table below summarizes the thermodynamic parameters for the formation of these complexes.

Thermodynamic Parameters for TCNE-Methylated Benzene Complex Formation in CCl₄

| Donor Molecule | -ΔG° (kcal/mol) | -ΔH° (kcal/mol) | -ΔS° (cal/mol·K) |

|---|---|---|---|

| Benzene | -0.04 | 2.8 | 9.4 |

| Toluene | 0.36 | 3.6 | 10.9 |

| o-Xylene | 0.84 | 4.7 | 12.9 |

| Mesitylene | 1.25 | 5.7 | 14.9 |

| Durene | 1.63 | 6.9 | 17.7 |

| Pentamethylbenzene | 2.04 | 8.1 | 20.3 |

| Hexamethylbenzene | 2.46 | 9.6 | 24.0 |

Tricyanovinylation (TCV) Reactions

Tricyanovinylation is a characteristic reaction of TCNE, particularly with aromatic amines. nih.gov This reaction involves the substitution of a hydrogen atom on the donor molecule with a tricyanovinyl group, -C(CN)=C(CN)₂. The reaction typically proceeds after the initial formation of a charge-transfer complex. researchgate.netnih.gov

Mechanistic Pathways: Stepwise vs. Unimolecular Transformations

The precise mechanism of the tricyanovinylation reaction has been a subject of considerable investigation, with debate centering on whether the transformation of the initial charge-transfer complex is a stepwise or unimolecular process. oup.com

One proposed mechanism involves a bimolecular exchange reaction where the initially formed CT complex (DA) reacts with another free donor molecule (D). oup.com An alternative mechanism suggests a unimolecular transformation of the CT complex into a zwitterionic σ-complex, without the involvement of a second donor molecule in the rate-determining step. This latter pathway is seen as analogous to mechanisms proposed for [2+2] and [4+2] cycloaddition reactions of TCNE with electron-rich olefins, where a unimolecular transformation of the CT complex is favored. oup.com

Role of Zwitterionic Intermediates and Sigma (σ)-Complexes

Central to the mechanism of tricyanovinylation is the involvement of charged intermediates. Following the formation of the initial π-complex, the reaction is proposed to proceed through a zwitterionic intermediate, which can also be described as a σ-complex. oup.commdpi.com For instance, in the reaction between TCNE and N,N-dimethylaniline (DMA), a zwitterionic σ-complex has been proposed as the precursor to the final product. mdpi.com Efforts to isolate intermediates in this reaction have led to the characterization of a tetracyanoethyl derivative, whose structure supports the preceding formation of a zwitterionic σ-complex. mdpi.com The transformation of this σ-complex eventually leads to the tetracyanoethylated product. oup.commdpi.com

Kinetic Studies and Rate Law Derivations

The decay of the CT complex in the first step has been found to follow a specific rate equation. For the reaction between a donor (D) and an acceptor (A, TCNE), where DA is the CT complex, the observed pseudo-first-order rate coefficient (k_obs) for the decay of the complex can be described by the equation:

k_obs = (k * K * [D]₀²) / (1 + K * [D]₀)

In this equation, [D]₀ is the initial concentration of the donor, K is the association constant of the CT complex, and k is the rate coefficient for the process that converts the complex into the subsequent intermediate (σ-complex). oup.com This rate law has been interpreted to support different mechanistic possibilities. While some have argued it implies a bimolecular reaction between the CT complex and a free donor molecule, an alternative mechanism involving the unimolecular transformation of the CT complex to a σ-complex, with a subsequent dissociation of the σ-complex back to the reactants, can also explain the observed kinetics. oup.com

Solvent and Substituent Effects on Reaction Kinetics and Mechanisms

The kinetics and mechanisms of reactions involving this compound (TCNE) are profoundly influenced by the solvent environment and the nature of substituents on the reacting donor molecule. Solvents affect reaction rates by differentially solvating the reactants and the transition state. wikipedia.org An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex and decrease the rates for reactions where there is less charge in the transition state compared to the reactants. wikipedia.org

In the context of cycloaddition reactions with TCNE, such as with α-methylstyrene, the reaction rate is significantly affected by the solvent's polarity. A high-pressure kinetic study demonstrated that the rate of this reaction varies across different aprotic solvents. oup.com The solvent effect is largely attributable to the change in polarity upon activation, with the transition state exhibiting a large dipole moment. oup.com This indicates that polar solvents stabilize the charged transition state more effectively than the reactants, thus accelerating the reaction.

Substituent effects are also a critical factor in determining reaction rates. Electron-donating groups (EDGs) on the donor molecule increase the electron density of the reactant, making it a better nucleophile and accelerating reactions with electron-deficient molecules like TCNE. lumenlearning.comvedantu.com Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the donor, slowing down the reaction. lumenlearning.comvedantu.com These effects are related to the ability of the substituent to stabilize or destabilize charged intermediates formed during the reaction. fiveable.melibretexts.org For instance, in reactions of aryl-substituted olefins with TCNE, the reactivity of the olefin generally increases as its ionization potential decreases, a direct consequence of the electronic nature of the substituent. rsc.org

The following table shows the effect of solvent polarity on the rate constant for the cycloaddition of this compound with α-methylstyrene.

| Solvent | Dielectric Constant (ε) | Rate Constant (k) x 104 (dm3 mol-1 s-1) |

|---|---|---|

| Carbon Tetrachloride | 2.24 | 0.617 |

| Chloroform | 4.81 | 15.8 |

| 1,2-Dichloroethane | 10.36 | 143 |

| Acetonitrile (B52724) | 37.5 | 1010 |

Data sourced from a high-pressure kinetic study of the cycloaddition reaction at 25°C and 1 bar. oup.com

Cycloaddition Reactions (e.g., [2+2] Cycloaddition – Retro-electrocyclization)

This compound is well-known for its participation in [2+2] cycloaddition–retro-electrocyclization (CA–RE) reactions, particularly with electron-rich alkynes. beilstein-journals.orgresearchgate.net This reaction sequence is a powerful method for synthesizing donor-acceptor chromophores, specifically 1,1,4,4-tetracyanobuta-1,3-diene (TCBD) derivatives. beilstein-journals.orgku.dk

[2+2] Cycloaddition : An electron-rich alkyne reacts with TCNE to form a cyclobutene (B1205218) intermediate. ku.dk

Retro-electrocyclization : The cyclobutene adduct then undergoes a ring-opening reaction to yield the final TCBD product. ku.dk

Detailed kinetic studies using NMR spectroscopy have shed light on the mechanism of this reaction. ku.dk The formation of the cyclobutene intermediate is a non-concerted, stepwise process. ku.dk Interestingly, the reaction exhibits autocatalysis, where the final TCBD product promotes the initial cycloaddition step. ku.dk The subsequent retro-electrocyclization step, however, follows simple first-order kinetics and shows only minor solvent dependence, which is indicative of a concerted reaction mechanism. ku.dk The reaction is highly regioselective, leading exclusively to specific TCBD end-capped products. nih.gov

Electron Transfer Mechanisms in Donor-Acceptor Systems

As a powerful electron acceptor, this compound readily forms electron donor-acceptor (EDA) or charge-transfer (CT) complexes with a wide range of electron donor molecules. rsc.orgoup.com The formation of these complexes is often the initial step in reactions such as cycloadditions and tricyanovinylations. rsc.orgoup.com The subsequent steps can proceed through various mechanisms initiated by electron transfer.

The tricyanovinylation of aromatic amines with TCNE, for example, has been investigated kinetically by observing the decay of the CT band. oup.com These studies suggest a mechanism involving the formation of a σ-complex (a zwitterionic intermediate) from the initial CT complex. oup.com The rate of the reaction depends on the stability of this intermediate and the concentration of the donor molecule. oup.com

Photoexcitation of the charge-transfer complex formed between a donor and TCNE can lead to photoinduced electron transfer (PET). aip.orgwikipedia.org This process involves the excitation of an electron from the donor to the acceptor, creating a charge-separated state or a radical ion pair. aip.orgacs.org

Theoretical studies on the TCNE and tetramethylethylene (TME) complex show that photoexcitation can directly form a charge transfer (CT) state. aip.org This CT state can also be generated from the decay of higher excited states. aip.org The solvent plays a role in stabilizing these excited states, with polar solvents causing a redshift in the transition energies for CT absorption and emission. aip.org

Experimental studies with acenaphthylene (B141429) (ACN) and TCNE reveal that the reactivity depends on the excitation method. acs.org Selective excitation of the CT complex did not lead to a reaction in solution, which was attributed to rapid backward electron transfer (BET) from the contact radical ion pair (CIP). However, direct irradiation of ACN in the presence of TCNE produced various cycloaddition products, a result of forming a more stable solvent-separated radical ion pair (SSIP) that has a lower rate of BET. acs.org In the crystalline state, CT excitation leads to a specific [2+2] adduct, as the fixed geometry of the crystal lattice facilitates cycloaddition while retarding BET. acs.org

In reactions involving donor molecules and TCNE, the mechanism can follow different pathways, primarily distinguished as either a direct nucleophilic attack or a process involving the formation of a radical cation.

A nucleophilic attack mechanism involves the electron-rich donor directly attacking one of the electrophilic carbon atoms of the TCNE double bond. pressbooks.pubyoutube.com This is a common pathway in many organic reactions.

Alternatively, a radical cation mechanism begins with a single electron transfer (SET) from the donor to TCNE, forming a radical cation of the donor and a radical anion of TCNE (TCNE•−). princeton.edu The subsequent reaction then proceeds from this radical ion pair.

The tricyanovinylation of aromatic amines with TCNE provides a case study for these competing mechanisms. Kinetic investigations have led to the proposal of a new mechanism that accounts for varying reaction orders with respect to the donor concentration. oup.com This mechanism involves the formation of a zwitterionic σ-complex, which can be formed either through a unimolecular reaction of the CT complex or a bimolecular reaction between the reactants. oup.com This pathway can be seen as an evolution from the initial electron transfer event that characterizes the CT complex. The distinction between a direct, two-electron nucleophilic attack and a stepwise process involving single electron transfer and radical ion intermediates is subtle and can be influenced by the specific reactants and reaction conditions. nih.gov For example, the formation of the radical cation of oligothiophenes is observed upon the addition of TCNE, which quenches the triplet state of the oligothiophene via electron transfer. aip.org

Tetracyanoethylene in Advanced Materials and Supramolecular Assemblies

Organic Semiconductors and Optoelectronic Applications

The potent electron-accepting capability of tetracyanoethylene has made it a pivotal component in the design and synthesis of novel organic semiconductors. These materials are at the forefront of next-generation optoelectronic devices, promising advantages such as low-cost fabrication, mechanical flexibility, and tunable properties. jove.comjove.com TCNE's influence extends from fundamental charge-transfer phenomena to its integration into sophisticated device architectures like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgaip.org

Electrical Resistivity and Charge-Transfer Complex Theory in Organic Semiconductors

The formation of charge-transfer (CT) complexes between electron-donating molecules and electron acceptors like TCNE is a fundamental concept in organic semiconductor research. wikipedia.org These complexes often exhibit a significant decrease in electrical resistivity compared to their individual components. aip.org The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, creating partially charged species that can enhance conductivity.

The degree of charge transfer and the resulting electrical properties are highly dependent on the crystal structure and the relative arrangement of donor and acceptor molecules. aip.org For instance, studies on CT complexes of TCNE with various aromatic hydrocarbons and diamines have demonstrated a correlation between the stacking of molecules and their resistivity. aip.orgoup.com While many TCNE-based CT complexes show semiconducting behavior, the magnitude of conductivity can vary widely. For example, the charge-transfer complex of tetrathiafulvalene (B1198394) (TTF) and TCNE, despite having a significant degree of charge transfer similar to the highly conductive TTF-TCNQ, exhibits very high resistivity (≈ 10⁹ Ω cm), a phenomenon attributed to its dimeric structure and mixed-stacking arrangement. rsc.org

The stability of these charge-transfer complexes, and thus their potential for practical applications, is influenced by the number and nature of substituent groups on the donor molecule. For example, the stability constants of TCNE complexes with benzene (B151609) derivatives increase with the number of methyl groups on the benzene ring. wikipedia.org

Table 1: Stability Constants of TCNE Charge-Transfer Complexes with Benzene Derivatives wikipedia.org

| Electron Donor | Number of Methyl Groups | Stability Constant (L/mol) |

| Benzene | 0 | 0.128 |

| 1,3,5-Trimethylbenzene | 3 | 1.11 |

| 1,2,4,5-Tetramethylbenzene | 4 | 3.4 |

| Hexamethylbenzene | 6 | 16.8 |

This table illustrates the increasing stability of the charge-transfer complex with an increasing number of electron-donating methyl groups on the benzene ring.

Donor-Acceptor Chromophores for Photonic and Optical Devices

The reaction of TCNE with electron-rich alkynes provides a powerful and versatile method for creating donor-acceptor (D-A) chromophores. researchgate.netbeilstein-journals.org These molecules, often featuring a "push-pull" electronic structure, are characterized by strong intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com This ICT process gives rise to desirable optical properties, including large Stokes shifts and emission in the near-infrared region, making them suitable for a range of photonic and optical applications. acs.org

The [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction is a particularly effective "click" reaction for synthesizing these chromophores, allowing for the facile creation of stable and often non-planar molecules. beilstein-journals.orgchimia.ch This non-planarity can be advantageous in preventing crystallization in thin films, leading to high-quality amorphous materials ideal for optoelectronic devices. chimia.ch

By carefully selecting the donor and acceptor moieties, the photophysical properties of these chromophores can be precisely tuned. For example, novel materials containing a 9-ethyl carbazole (B46965) donor unit and a TCNE acceptor unit have been designed for their potential use in organic photodetectors and other photonic devices due to their absorption in the long-wavelength regions of the visible spectrum. openreadings.eu The versatility of this synthetic approach has led to the development of a wide array of D-A systems with applications in nonlinear optics, bioimaging, and optical data transfer. acs.orgresearchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The unique electronic properties of TCNE and its derivatives have led to their exploration in advanced organic electronic devices such as OLEDs and OFETs. acs.orgresearchgate.net In these applications, TCNE-containing materials can function as electron-transporting layers, hole-injecting layers, or as part of the emissive layer itself. researchgate.netresearchgate.net

For instance, 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs), which are highly electron-rich, have been functionalized with TCNE to create donor-acceptor systems. acs.org These materials have shown promise in OLEDs and OFETs. acs.orgresearchgate.net The incorporation of TCNE can significantly influence the charge transport and luminescent properties of the resulting materials. The development of such novel materials is crucial for advancing the efficiency and performance of next-generation flexible and low-cost electronics. aip.org The ability to create materials with tunable properties through the inclusion of TCNE opens up new avenues for designing highly efficient and specialized organic electronic devices. researchgate.net

Molecular Magnets and Spintronics

Beyond its applications in optoelectronics, this compound plays a critical role in the field of molecular magnetism and spintronics. The reaction of TCNE with certain metal ions leads to the formation of organic-based magnets that exhibit magnetic ordering at or even well above room temperature, a rare and highly sought-after property.

Vanadium this compound (V[TCNE]x) as a Room-Temperature Organic Ferrimagnet

The compound formed from the reaction of vanadium with this compound, vanadium this compound (V[TCNE]x, where x is approximately 2), stands out as a pioneering organic-based ferrimagnet. jove.comnih.gov This material exhibits magnetic ordering at temperatures exceeding 350 K, and optimized thin films have shown Curie temperatures (Tc) greater than 600 K. jove.comnih.govjove.com The magnetism arises from the antiferromagnetic coupling between the spins of the TCNE radical anion and the V²⁺ ions, resulting in a net magnetic moment, characteristic of ferrimagnetism. jove.comnih.gov

V[TCNE]x is also a semiconductor with a bandgap of approximately 0.5 eV. jove.comjove.com This combination of room-temperature magnetic ordering and semiconducting behavior makes it a highly promising material for spintronic applications, where both the charge and spin of electrons are utilized. jove.comdiva-portal.org Furthermore, V[TCNE]x exhibits a very narrow ferromagnetic resonance (FMR) linewidth, comparable to the benchmark inorganic material yttrium iron garnet (YIG), which is crucial for high-frequency microwave applications. aip.orgnih.gov

Table 2: Key Properties of Vanadium this compound (V[TCNE]x)

| Property | Value | Source(s) |

| Magnetic Ordering | Ferrimagnetic | nih.gov |

| Curie Temperature (Tc) | > 600 K (optimized films) | jove.comjove.comresearchgate.net |

| Bandgap (Eg) | ~0.5 eV | jove.comaip.org |

| FMR Linewidth | ~1 G | aip.orgaip.org |

| Exchange Constant | (4.61 ± 0.35) × 10⁻¹⁶ m² | aip.org |

This table summarizes the remarkable magnetic and electronic properties of V[TCNE]x that make it a candidate for advanced spintronic and magnonic devices.

Synthesis and Thin Film Growth of Organic-Based Magnets

The practical application of V[TCNE]x in devices necessitates the ability to grow high-quality thin films. jove.com Initially synthesized as an air-sensitive powder, methods have been developed for its deposition as thin films, significantly enhancing its stability and applicability. jove.comdiva-portal.org

Chemical vapor deposition (CVD) is a widely used technique for growing V[TCNE]x thin films. jove.comnih.gov This low-temperature process (typically below 60 °C) is compatible with a variety of substrates, including flexible plastics, silicon, and glass, allowing for the integration of the magnetic material into diverse device structures. jove.comnih.gov The CVD method can produce films with thicknesses ranging from tens of nanometers to several microns. nih.govnih.gov

More recently, physical vapor deposition (PVD) and electrochemical deposition methods have also been established. jove.comacs.org PVD has been shown to produce films with improved air stability compared to earlier methods. diva-portal.org Electrochemical deposition offers a facile route using stable divalent vanadium precursors, avoiding the need for highly reactive zero-valent precursors required in other synthesis methods. acs.org These advancements in thin-film synthesis are critical for patterning the material into microstructures for non-reciprocal microwave components and other spintronic devices. researchgate.net

Magnetic Properties and Ferromagnetic Resonance (FMR) Studies

The organic-based coordination compound, vanadium this compound (V(TCNE)x), has emerged as a significant material in the field of magnonics due to its notable magnetic properties. aip.org It is classified as a low-loss ferrimagnetic semiconductor, a characteristic that makes it highly suitable for applications in magnon-based quantum systems. aip.org One of the key attributes of V(TCNE)x is its impressively high Curie temperature (Tc), which has been reported to exceed 600 K. aip.orgresearchgate.net This indicates robust magnetic ordering well above room temperature, a critical feature for practical device applications. researchgate.netsci-hub.se

Ferromagnetic Resonance (FMR) spectroscopy is a important technique for characterizing the magnetic properties of V(TCNE)x. acs.org This method involves applying a magnetic field and a microwave frequency to the material, inducing a collective precession of the magnetization known as a spin wave. acs.org When the microwave frequency matches the Larmor precession frequency, a resonant absorption of the microwave energy occurs, providing detailed information about the magnetic characteristics of the material. acs.org

FMR studies on thin films of V(TCNE)x have revealed exceptionally narrow resonance linewidths, with some measurements as low as 1.4 G to 1.5 G. researchgate.netsci-hub.seacs.org The linewidth of the FMR signal is a crucial parameter, as it is inversely proportional to the lifetime of the magnon excitations. A narrow linewidth signifies low magnetic damping, which is essential for the efficient transmission of spin information over macroscopic distances. acs.org The extremely low Gilbert damping coefficient, with values reported to be as low as α ∼ 4 × 10⁻⁵, further underscores the low-loss nature of this material. aip.orgresearchgate.net These low damping characteristics are comparable to those of yttrium iron garnet (YIG), the benchmark material in magnonics. acs.org

The quality factor (Q) of magnetic resonance, which is another measure of the resonance sharpness, has been shown to be greater than 7000 at 6 GHz for V(TCNE)x. aip.orgresearchgate.net Furthermore, low-temperature FMR measurements have demonstrated that V(TCNE)x maintains its low-damping properties even at cryogenic temperatures, highlighting its potential for use in low-temperature quantum information science and engineering applications. aip.org The ability to pattern V(TCNE)x into microstructures without significantly increasing its magnetic damping further enhances its versatility for integration into on-chip magnon-based devices. aip.org

Integration in Magnon-Based Quantum Systems

The exceptional properties of vanadium this compound (V(TCNE)x) make it a highly promising candidate for integration into magnon-based quantum systems. aip.org These systems utilize magnons, the quanta of spin waves, to carry and process information, offering potential advantages over conventional electronics. aip.org The low magnetic damping of V(TCNE)x is a key enabling feature, as it allows for the coherent propagation of magnons over significant distances. acs.org

Hybrid quantum systems that couple magnons with other quantum excitations, such as superconducting resonator photons, are a major area of research. arxiv.orgarxiv.org V(TCNE)x is particularly well-suited for such applications due to its compatibility with standard microfabrication techniques. researchgate.netarxiv.org It can be deposited as high-quality thin films on a variety of substrates at low temperatures using chemical vapor deposition (CVD), and it can be patterned into microstructures using electron beam lithography without significant degradation of its magnetic properties. researchgate.netarxiv.org This process versatility allows for the scalable, lithographically integrated fabrication of hybrid quantum magnonic devices. arxiv.org

Researchers have successfully demonstrated the strong coupling between magnons in V(TCNE)x microstructures and photons in a thin-film superconducting resonator. arxiv.orgarxiv.org This achievement is a critical step towards the development of more complex quantum magnonic circuits. arxiv.org The ability to operate in the strong coupling regime, with high cooperativity, is essential for the efficient transfer of quantum information between the magnonic and photonic components. arxiv.orgarxiv.org

The integration of V(TCNE)x into these hybrid systems opens up possibilities for creating novel quantum devices. arxiv.org For instance, the nonreciprocal nature of magnon propagation can be harnessed to design on-chip circulators and isolators, which are essential components for directing the flow of quantum information. arxiv.org Furthermore, the potential to couple magnons in V(TCNE)x to other quantum systems, such as nitrogen-vacancy (NV) centers in diamond, could lead to the development of quantum interconnects that bridge different quantum technologies. aip.org

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry is a field focused on the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. nih.govnih.gov This "chemistry beyond the molecule" allows for the construction of large, organized structures through the process of self-assembly, where molecules spontaneously arrange themselves into well-defined architectures. nih.govresearchgate.net

Intermolecular Interactions and Complex Architectures

This compound (TCNE) is a powerful electron acceptor, a property that drives its participation in a wide range of intermolecular interactions. arxiv.orgresearchgate.net These interactions are fundamental to the formation of complex supramolecular architectures. nih.gov

One of the primary modes of interaction for TCNE is through the formation of charge-transfer complexes. nih.gov In these complexes, TCNE accepts electron density from a donor molecule, leading to the formation of a new, often colored, species. researchgate.net The strength of this interaction can be tuned by varying the electron-donating ability of the partner molecule.

TCNE can also participate in anion-π interactions, where an anion is attracted to the electron-deficient π-system of the TCNE molecule. rsc.org Studies have shown the formation of complexes between TCNE and various anions, including halides and oxoanions. rsc.org The nature and stability of these complexes are dependent on the properties of the anion, such as its electron-donor strength and nucleophilicity. rsc.org

The coordination of TCNE to metal centers is another important aspect of its supramolecular chemistry. The nitrogen atoms of the cyano groups can act as ligands, binding to metal ions to form coordination polymers and discrete molecular assemblies. iucr.org For example, TCNE has been shown to form a 1:1 complex with trimeric perfluoro-o-phenylene mercury, resulting in an infinite mixed-stack architecture. nih.goviucr.org In this structure, the TCNE molecule is coordinated to the mercury atoms of the macrocycle, and these units are further held together by intermolecular secondary interactions. iucr.org

The self-assembly of TCNE can also be influenced by the presence of substituents on the interacting molecules. In reactions with 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs), the outcome is highly dependent on the electronic character of the substituents on the DHPP core. nih.gov Electron-donating groups facilitate addition-elimination reactions, while electron-withdrawing groups prevent the reaction from occurring. nih.gov In some cases, a second addition and subsequent aromatization can lead to the formation of an additional benzene ring, bridging two heterocyclic scaffolds. nih.gov

Surface Adsorption and Structural Modification on Metallic Substrates

The adsorption of this compound (TCNE) on metallic surfaces is a process driven by strong interactions that can lead to significant structural modifications of both the molecule and the substrate. arxiv.orgaps.org As a potent electron acceptor, TCNE readily interacts with the electron-rich surfaces of metals, resulting in chemisorption and charge transfer. aps.orgresearchgate.net

Studies on the adsorption of TCNE on Cu(100) have revealed a fascinating self-assembly process that is caused by a profound structural modification of the copper surface. arxiv.orgaps.org Instead of forming a coordination network with diffusing copper adatoms, the TCNE molecules induce a high degree of buckling in the surface copper atoms. arxiv.orgaps.org This reconstruction of the surface is accompanied by a partial transfer of charge from the copper substrate to the TCNE molecule. arxiv.orgaps.org The energy required to dissociate the TCNE/Cu(100) complex is significant, indicating a strong bond between the molecule and the reconstructed surface. arxiv.org

The adsorption geometry of TCNE on metal surfaces can vary depending on factors such as coverage. On Cu(111), for instance, TCNE has been observed to adopt at least three different orientations. acs.org At low coverage, a flat-lying orientation is dominant, as it corresponds to the highest adsorption energy. acs.org As the coverage increases, two different standing orientations are also observed. acs.org This change in adsorption geometry is accompanied by a substantial increase in the work function of the substrate, which is a direct consequence of the charge transfer-induced dipoles at the interface. acs.org

The interaction of TCNE with Ag(001) has also been investigated, with theoretical calculations indicating that the most favorable adsorption configuration is an on-top position, where the C=C double bond is situated directly above a silver atom and the four nitrogen atoms are bound to neighboring silver atoms. researchgate.net This adsorption is also characterized by electron transfer from the substrate to the lowest unoccupied molecular orbital (LUMO) of the TCNE molecule. researchgate.net

TCNE as a Building Block in π-Expansion of Organic Systems

This compound (TCNE) serves as a valuable building block in the π-expansion of organic systems, a strategy employed to modify and enhance the electronic and optical properties of molecules. nih.gov The strong electron-withdrawing nature of the cyano groups in TCNE makes it a key component in the construction of push-pull chromophores, where it acts as the acceptor (A) part of a donor-π-acceptor (D-π-A) system. researchgate.net

The reaction of TCNE with electron-rich aromatic compounds, such as 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs), can lead to the formation of new, π-expanded systems. nih.govnih.gov The outcome of these reactions is highly sensitive to the electronic properties of the substituents on the donor molecule. nih.gov When the reaction proceeds, it can result in the formation of a tricyanovinyl group attached to the donor core, creating a strongly polarized push-pull system. nih.govnih.gov These systems often exhibit significant intramolecular charge transfer (ICT), which leads to red-shifted absorption spectra. nih.gov

In some cases, the reaction with TCNE can lead to more complex structural transformations. For example, with very electron-rich heterocycles, a second addition can occur, followed by an aromatization that results in the formation of a new benzene ring. nih.govnih.gov This new ring bridges two heterocyclic scaffolds, effectively expanding the π-conjugated system of the molecule. nih.govnih.gov This π-expansion has a profound effect on the photophysical properties of the resulting dye, often leading to a significant bathochromic shift in the emission spectrum compared to the parent compound. nih.gov

The introduction of the tricyanoethylene group has a strong influence on the electron density of the rest of the molecule, which can direct the regioselectivity of subsequent reactions. nih.gov For instance, after the first addition of TCNE to a DHPP, the presence of the strongly electron-withdrawing tricyanoethylene group can deactivate other potential reaction sites. nih.gov This allows for a degree of control over the final structure of the π-expanded system.

Advanced Methodologies and Analytical Applications

Spectrophotometric Determination and Drug Analysis

A simple, sensitive, and accurate spectrophotometric method for the determination of various pharmaceuticals leverages the formation of charge-transfer (CT) complexes between an electron-donating drug and TCNE, which acts as a π-acceptor. psu.edursc.orgwisdomlib.org This interaction produces a colored complex, allowing for quantitative analysis based on the intensity of the color, which is measured by a spectrophotometer. ijpsr.info

The fundamental principle involves the reaction of drugs, typically containing n-electron donor sites (like amines), with the π-acceptor TCNE. ijpsr.info This acid-base reaction results in the formation of intensely colored charge-transfer complexes that exhibit strong absorption bands in the visible region of the electromagnetic spectrum, a region where neither the drug nor the reagent alone typically absorbs. ijpsr.infowisdomlib.org The stoichiometry of these drug-TCNE complexes is most commonly found to be 1:1. ijpsr.inforesearchgate.net

This method has been successfully applied to the analysis of a wide range of drugs in both bulk form and pharmaceutical formulations. psu.eduijpsr.infonih.gov The reaction is often carried out in an organic solvent, with acetonitrile (B52724) being a common choice. psu.edursc.orgijpsr.info The resulting colored solutions are stable and the absorbance is measured at the wavelength of maximum absorption (λmax). psu.edunih.gov The method's validity is often confirmed according to International Conference on Harmonisation (ICH) guidelines. wisdomlib.org

Several classes of drugs have been quantified using this technique. For instance, hydrazine (B178648) and pyrazolone (B3327878) derivatives, such as phenelzine (B1198762) sulphate, isonicotinic acid hydrazide, hydralazine (B1673433) hydrochloride, amidopyrine, and antipyrine, form complexes with TCNE in acetonitrile, with λmax values ranging from 380 to 440 nm. psu.edursc.org The method has also been developed for sulfonamides like sulfacetamide (B1682645) and sulfamethoxazole, which react with TCNE in the presence of sodium bicarbonate to produce yellow-colored species. researchgate.net Other examples include the K+-channel blocker amifampridine, the antihistamine diphenhydramine, and the anxiolytic buspirone. nih.govnih.govmdpi.com

The data below summarizes the application of TCNE in the spectrophotometric determination of various drugs.

| Drug Analyte | Solvent | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|---|

| Amidopyrine | Acetonitrile | 420 | 10-60 | - |

| Antipyrine | Acetonitrile | 440 | 30-80 | - |

| Phenelzine Sulphate | Acetonitrile | 395 | 20-80 | - |

| Isonicotinic acid hydrazide | Acetonitrile | 380 | 1-10 | - |

| Hydralazine Hydrochloride | Acetonitrile | 410 | 2-40 | - |

| Sulfacetamide | Aqueous | 355 | 1-30 | 10575 |

| Sulfamethoxazole | Aqueous | 356 | 1-25 | 13146 |

| Diflunisal (DFL) | Acetonitrile | 400 & 420 | 10-50 | - |

| Febuxostat (FBT) | Acetonitrile | 400 & 420 | 5-25 | - |

| Metaxalone (MTX) | Acetonitrile | 400 & 420 | 15-75 | - |

| Fexofenadine methyl ester (FME) | Acetonitrile | 400 & 420 | 5-25 | - |

| Linezolid (LZD) | Acetonitrile | 400 & 420 | 5-25 | - |

| Amifampridine (AMFP) | - | 417 | - | - |

Use in Synthesis of Tricyanovinyl Dyes and Other Derivatives

Tetracyanoethylene is a valuable building block in organic synthesis, particularly for the creation of dyes and complex heterocyclic systems due to its high reactivity. nih.gov A primary reaction pathway is "tricyanovinylation," which typically involves the reaction of TCNE with nucleophilic species like aromatic amines and hydrazones. nih.govmdpi.com

The synthesis of tricyanovinyl dyes is a notable application. For example, novel tricyanovinyl dyes derived from hydrazones have been prepared through the reaction of TCNE with compounds like phenylethylidene hydrazone or N-methylbenzylidenehydrazone. nih.govkau.edu.sadri.sa These reactions, often conducted by stirring the reactants in a solvent such as dimethylformamide (DMF) at elevated temperatures, yield dyes with strong absorption in the visible region (around 500-650 nm). nih.govkau.edu.sa These dyes often exhibit pronounced solvatochromic effects, meaning their color and absorption maximum change with the polarity of the solvent. nih.govkau.edu.sa

Beyond simple dyes, TCNE is a precursor for a wide array of heterocyclic compounds. The reaction of TCNE with various nitrogen-containing compounds can lead to the one-step formation of five-membered heterocycles such as pyrazoles, triazoles, and thiazoles. nih.gov For instance, the cyclization of TCNE with hydrazine derivatives yields N-substituted pyrazoles. nih.gov Similarly, reactions with arylbenzamidines and 2-aminobenzylamine can be used to synthesize quinazolines. nih.gov The reaction outcomes can be complex, sometimes proceeding through tricyanovinyl intermediates which then undergo further cyclization or rearrangement to form the final heterocyclic structure. nih.govmdpi.com TCNE can also participate in Diels-Alder cycloaddition reactions with dienes to form cycloadducts, further expanding its synthetic utility. researchgate.net

The versatility of TCNE in synthesis is highlighted by its ability to react with electron-rich 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs). acs.org Depending on the substituents on the DHPP core, the reaction can lead to formal insertion of a dicyano-substituted benzene (B151609) ring, creating complex, strongly polarized push-pull chromophores. acs.org

Investigation of TCNE as a Standard for Radical Studies

This compound is a powerful electron acceptor, a property that allows it to readily form a stable anion radical, TCNE•−. aip.orgoup.com This radical anion has been extensively studied using Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that detects unpaired electrons. aip.orgresearchgate.net The stability and well-characterized EPR spectrum of the TCNE•− radical make it a useful standard and probe in the study of radical chemistry and electron transfer processes. aip.org

The TCNE•− radical can be generated in several ways, including the reduction of neutral TCNE by alkali metals (like sodium or potassium) or through a complete charge-transfer process from a strong electron donor molecule, such as pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO). aip.orgaip.org The resulting EPR spectrum provides detailed information about the electronic structure of the radical. aip.orgoup.com The interaction of the TCNE•− radical with surrounding molecules can sometimes be observed as additional fine structure in the EPR spectra, providing insights into secondary interactions. aip.org

The TCNE anion radical has been employed as a model system for investigating fundamental chemical processes. For example, it has been used in high-pressure EPR studies to investigate simple electron self-exchange reactions. researchgate.net By observing the line broadening in the EPR spectrum, researchers can determine the rate constants of electron exchange between the TCNE radical anion and neutral TCNE. researchgate.net It has also been used in spin exchange studies with paramagnetic transition metal complexes, such as iron(III) acetylacetonate, to understand how diffusion-controlled reactions are affected by pressure and solvent viscosity. tandfonline.com The characteristic EPR signal of the TCNE•− radical is sometimes used as a reference standard for g-factor calibration and for quantifying other radical species. aip.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the thermodynamic properties of TCNE, such as electron affinity and phase behavior?

- Methodology : Use photoelectron spectroscopy to measure vertical electron affinity (e.g., gas-phase studies by Khuseynov et al., 2012) . For phase diagrams, employ differential scanning calorimetry (DSC) or thermal analysis, as demonstrated in binary systems with mesitylene or durene . Calorimetric studies (e.g., Cox and Pilcher, 1970) provide enthalpy data for cyanocarbons .

Q. How can TCNE be safely handled in laboratory settings to mitigate risks associated with its reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.